(6-Hydroxy-4-methylpyridin-3-yl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

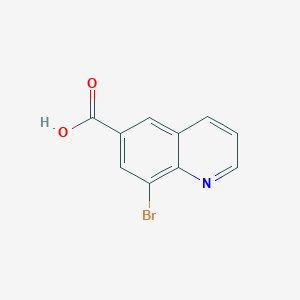

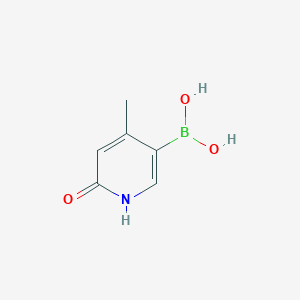

Molecular Structure Analysis

The molecular structure of “(6-Hydroxy-4-methylpyridin-3-yl)boronic acid” consists of a pyridine ring with a methyl group at the 4-position and a boronic acid group at the 3-position . The 6-position of the pyridine ring is substituted with a hydroxyl group.Physical And Chemical Properties Analysis

“(6-Hydroxy-4-methylpyridin-3-yl)boronic acid” is a solid compound . It has a molecular weight of 152.94. More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Applications De Recherche Scientifique

Carbohydrate Recognition and Complexation

Boronic acids, including those with hydroxymethyl and pyridinyl groups, have been shown to complex with carbohydrates in neutral water, making them valuable in designing receptors and sensors for cell-surface glycoconjugates. This property leverages the ability of boronic acids to form reversible covalent bonds with diols, which are prevalent in sugar molecules. These interactions are crucial for the selective recognition of saccharides, suggesting potential in diagnostics and biochemical research (Dowlut & Hall, 2006).

Catalysts in Organic Synthesis

Boronic acids have been identified as effective catalysts in various organic reactions, including esterification and amide formation. Their role as catalysts highlights their ability to activate hydroxy functional groups under mild conditions, promoting transformations into valuable products. This catalytic activity is beneficial for synthesizing complex molecules with high atom economy and selectivity (Maki, Ishihara, & Yamamoto, 2005; Hall, 2019).

Metal Chelation and Pharmaceutical Applications

Boronic acids facilitate electrophilic activation of compounds like maltols, leading to efficient syntheses of metal-chelating pharmacophores. Such capabilities underscore their potential in drug development, especially for synthesizing compounds that can chelate metals, which is relevant in treating diseases like iron-overload disorders (Ke et al., 2022).

Sensing and Detection Technologies

The unique binding properties of boronic acids with diols have been exploited in developing fluorescent sensors for detecting carbohydrates and other biologically relevant molecules. These sensors are based on the reversible interaction between boronic acids and analytes, providing a powerful tool for biological and chemical sensing applications (Axthelm et al., 2015).

Material Science and Drug Delivery

Boronic acids have been incorporated into polymers and nanomaterials for targeted drug delivery, exploiting their ability to respond to various stimuli, including pH changes, glucose levels, and the presence of reactive oxygen species. These materials show promise for delivering therapeutic agents in a controlled manner, highlighting the potential of boronic acids in creating smart and responsive biomedical devices (Stubelius, Lee, & Almutairi, 2019).

Mécanisme D'action

The mechanism of action of boronic acids, in general, involves the formation of cyclic boronate esters with diols in aqueous solution . This property is exploited in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

Orientations Futures

Boronic acids, including “(6-Hydroxy-4-methylpyridin-3-yl)boronic acid”, are increasingly utilized in diverse areas of research . They are used in various sensing applications, both homogeneous assays and heterogeneous detection . Future research directions could include further exploration of boronic acids in chemical biology, medicinal chemistry, biomedical devices, and material chemistry .

Propriétés

IUPAC Name |

(4-methyl-6-oxo-1H-pyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BNO3/c1-4-2-6(9)8-3-5(4)7(10)11/h2-3,10-11H,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSPZBFCSEJAVDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CNC(=O)C=C1C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Hydroxy-4-methylpyridin-3-yl)boronic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2729054.png)

![Cyclobutyl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2729056.png)

![Methyl 2-[6-oxo-4-(trifluoromethyl)pyrimidin-1-yl]acetate](/img/structure/B2729057.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-5,6,7,8-tetrahydronaphthalene-1-carboxamide;hydrochloride](/img/structure/B2729060.png)

![(2S)-2-Amino-N-[4-(hydroxymethyl)phenyl]propanamide;2,2,2-trifluoroacetic acid](/img/structure/B2729062.png)

![(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2729069.png)

![1-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2729070.png)

![2-[Benzyl(methyl)amino]-4-isopropylpyrimidine-5-carboxylic acid](/img/structure/B2729074.png)